WAY 100635-d11 Hydrochloride
説明
Contextualization within Serotonin (B10506) 5-HT1A Receptor Pharmacology Research
The serotonin 1A (5-HT1A) receptor, a subtype of serotonin receptor, is a key focus in neuroscience and pharmacology. wikipedia.org These receptors are widely distributed in the brain, including in the cerebral cortex, hippocampus, and raphe nuclei, and are integral to mood and anxiety regulation. wikipedia.org As a G protein-coupled receptor, its activation leads to a reduction in the firing rate of the postsynaptic neuron. wikipedia.org
WAY 100635 is recognized as a potent and selective antagonist of the 5-HT1A receptor. nih.govmedchemexpress.com It binds to the receptor with high affinity but does not produce an intrinsic effect, making it a "silent antagonist". wikipedia.orgsigmaaldrich.com This property allows researchers to block the effects of serotonin and investigate the physiological and behavioral roles of the 5-HT1A receptor. ontosight.ai Its high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and other major neurotransmitter receptors makes it a standard tool for these studies. nih.govsigmaaldrich.com
Rationale for Deuterated Analogues in Preclinical and Analytical Methodologies
The substitution of hydrogen with deuterium (B1214612), a stable isotope, is a critical strategy in modern analytical chemistry and drug development. clearsynth.comwikipedia.org Deuterated compounds like WAY 100635-d11 Hydrochloride are particularly valuable as internal standards for quantitative analysis using mass spectrometry. clearsynth.com
In these methods, a known amount of the deuterated standard is added to a biological sample. Because it is chemically almost identical to the non-deuterated analyte (WAY 100635), it shares the same extraction recovery, chromatographic retention time, and ionization response. aptochem.com However, its increased mass allows it to be distinguished from the analyte by the mass spectrometer. clearsynth.com This co-elution and distinct mass enable the deuterated standard to compensate for variability during sample preparation and analysis, such as ion suppression or enhancement, leading to highly accurate and precise quantification of the target compound. texilajournal.com
Another significant reason for using deuterated analogues is to study drug metabolism through the "kinetic isotope effect" (KIE). nih.govportico.org The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic reactions that involve the breaking of this bond, a common step in drug metabolism by enzymes like the cytochrome P450 system. nih.govportico.org By comparing the metabolic rates of the deuterated and non-deuterated versions of a drug, researchers can gain insights into its metabolic pathways and improve its pharmacokinetic profile. iaea.org
Historical Perspective on WAY 100635 and its Evolving Pharmacological Characterization
WAY 100635 was developed as a highly selective 5-HT1A receptor antagonist and was first described in the scientific literature in the mid-1990s. nih.gov It was characterized as an achiral phenylpiperazine derivative that displaced the radioligand [3H]8-OH-DPAT from rat hippocampal membranes with high affinity, showing over 100-fold selectivity for the 5-HT1A receptor compared to other sites. nih.govsigmaaldrich.com
A pivotal development in its use was its radiolabeling with carbon-11 (B1219553) ([¹¹C]WAY 100635) for use in positron emission tomography (PET) imaging. nih.govnih.gov This allowed for the first in-vivo quantification and visualization of 5-HT1A receptors in the living human and primate brain. oup.comnih.gov PET studies using [¹¹C]WAY 100635 have been instrumental in studying the role of 5-HT1A receptors in various conditions, including clinical depression and amyotrophic lateral sclerosis (ALS). wikipedia.orgoup.com
Data Tables
Table 1: Physicochemical Properties of WAY 100635 and its Deuterated Analogue
| Property | WAY 100635 (Free Base) | This compound |
| Molecular Formula | C₂₅H₃₄N₄O₂ wikipedia.org | C₂₅H₂₃D₁₁Cl₃N₄O₂ pharmaffiliates.com |
| Molar Mass | 422.573 g/mol wikipedia.org | 543.01 g/mol pharmaffiliates.com |
| Isotopic Label | None | Deuterium (d11) |
| Primary Use | Research ligand for 5-HT1A receptor studies ontosight.ai | Internal standard for mass spectrometry clearsynth.comtexilajournal.com |
Table 2: Receptor Binding Profile of WAY 100635
| Receptor Target | Binding Affinity/Activity | Reference |
| 5-HT1A | Potent, silent antagonist (pIC₅₀ = 8.87; Ki = 0.39 nM) | nih.govmedchemexpress.com |
| Dopamine (B1211576) D4 | Potent full agonist (EC₅₀ = 9.7 nM; Ki = 3.3 nM) | medchemexpress.comnih.gov |
| α1-Adrenergic | Lower affinity (pIC₅₀ = 6.6) | medchemexpress.com |
| Dopamine D2L | Weak affinity (Ki = 940 nM) | nih.gov |
| Dopamine D3 | Weak affinity (Ki = 370 nM) | nih.gov |
特性
CAS番号 |
1329656-80-5 |
|---|---|
分子式 |
C₂₅H₂₆D₁₁Cl₃N₄O₂ |
分子量 |
543.01 |
同義語 |
N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl(cyclohexane-d11)carboxamide Trihydrochloride; |
製品の起源 |
United States |
Molecular and Cellular Pharmacodynamics of Way 100635
Serotonin (B10506) 5-HT1A Receptor Interaction Profile
WAY-100635 is a piperazine (B1678402) derivative that has been extensively used as a research tool to investigate the function of the 5-HT1A receptor. wikipedia.org Its high affinity and selectivity for this receptor subtype initially positioned it as a gold-standard antagonist for both in vitro and in vivo studies. nih.govnih.gov
Quantitative Receptor Binding Studies (e.g., Affinity Constants, Selectivity)
WAY-100635 demonstrates a high affinity for the 5-HT1A receptor, as evidenced by its low nanomolar and sub-nanomolar affinity constants in various binding assays. Studies have reported IC50 values, the concentration required to inhibit 50% of radioligand binding, of approximately 1.35 nM to 2.2 nM. The dissociation constant (Ki) for rat 5-HT1A receptors has been measured at 0.84 nM, and another study reports a Ki of 0.39 nM with a pIC50 of 8.87. medchemexpress.com This high affinity is coupled with a significant selectivity for the 5-HT1A receptor over other serotonin receptor subtypes, with a reported selectivity of over 100-fold. nih.gov
Table 1: Binding Affinity of WAY-100635 for the 5-HT1A Receptor
| Parameter | Value | Species/Tissue |
|---|---|---|
| IC50 | 2.2 nM | Rat |
| Ki | 0.84 nM | Rat |
| pIC50 | 8.87 | Rat Hippocampal Membranes |
| Ki | 0.39 nM | Not Specified |
| IC50 | 1.35 nM | Rat Hippocampus |
Functional Characterization as a Silent Antagonist in In Vitro Systems
Functionally, WAY-100635 is characterized as a "silent antagonist." researchgate.net This term signifies that it binds to the 5-HT1A receptor and blocks the action of agonists without possessing any intrinsic activity of its own. nih.govresearchgate.net In vitro electrophysiological studies have confirmed this, showing that WAY-100635 does not exhibit any 5-HT1A receptor agonist or partial agonist activity. nih.govresearchgate.net It effectively blocks the inhibitory effects of 5-HT1A agonists on neuronal firing in brain regions such as the dorsal raphe nucleus. nih.gov The apparent pA2 value, a measure of antagonist potency, has been determined to be 9.71 in the isolated guinea-pig ileum. nih.govresearchgate.net
Dopamine (B1211576) D4 Receptor Interaction Profile
Despite its initial reputation as a selective 5-HT1A antagonist, further investigation revealed that WAY-100635 also interacts significantly with the dopamine D4 receptor. wikipedia.org
Agonist Activity and Binding Affinity
WAY-100635 is a potent agonist at the human dopamine D4 receptor. wikipedia.orgnih.govresearchgate.net Binding studies have shown that it possesses a high affinity for this receptor, with a dissociation constant (Kd) of 2.4 nM for D4.2 receptors. nih.govresearchgate.net Other studies have reported binding affinities (Ki) in the range of 16 nM. nih.govresearchgate.net Functionally, WAY-100635 acts as a full agonist in cells expressing D4.4 receptors, with an EC50 of 9.7 nM. nih.govresearchgate.net
Table 2: Binding Affinity and Functional Activity of WAY-100635 at the Dopamine D4 Receptor
| Parameter | Value | Receptor Subtype |
|---|---|---|
| Kd | 2.4 nM | D4.2 |
| Ki | 16 nM | D4.2 |
| Ki | 3.3 nM | D4.4 |
| EC50 | 9.7 nM | D4.4 |
Modulation of Other Neurotransmitter Systems (e.g., α1-adrenergic, D2L, D3)
In addition to its primary interactions with 5-HT1A and D4 receptors, WAY-100635 also displays affinity for other neurotransmitter receptors, albeit at lower potencies. nih.govresearchgate.net Binding assays have revealed affinities for α1-adrenergic receptors, with a pIC50 value of 6.6. medchemexpress.com Its affinity for the dopamine D2L and D3 receptors is considerably weaker, with reported Ki values of 940 nM and 370 nM, respectively. medchemexpress.comnih.govresearchgate.net In functional assays, WAY-100635 has been shown to act as a weak antagonist at D2L receptors. nih.gov
Table 3: Binding Affinities of WAY-100635 for Other Neurotransmitter Receptors
| Receptor | Binding Affinity (Ki/pIC50) |
|---|---|
| α1-adrenergic | pIC50 = 6.6 |
| Dopamine D2L | Ki = 940 nM |
| Dopamine D3 | Ki = 370 nM |
In Vitro Research Methodologies and Mechanistic Insights Utilizing Way 100635
Receptor Binding Assays (e.g., Radioligand Displacement Techniques)
Receptor binding assays are a cornerstone in pharmacology for determining the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand (a molecule that binds to a receptor) that is known to bind to the target receptor. The ability of an unlabeled compound, such as WAY 100635, to displace the radioligand from the receptor is then measured. This displacement is indicative of the compound's affinity for the receptor, which is often expressed as an IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant).
Radiolabeled forms of WAY 100635, such as [3H]WAY 100635 and [11C]WAY 100635, have been developed and are extensively used as radioligands themselves to study 5-HT1A receptors. wikipedia.org In binding assays using rat brain membranes, [3H]WAY 100635 was found to bind to a single population of sites with a high affinity, indicated by a Kd (dissociation constant) of 0.10 nM.
Studies comparing [3H]WAY 100635 with the 5-HT1A receptor agonist [3H]8-hydroxy-2-(di-n-propylamino) tetralin ([3H]8-OH-DPAT) have revealed that while both bind to the 5-HT1A receptor, [3H]WAY 100635 consistently labels a higher number of binding sites (Bmax), typically 50-60% more than [3H]8-OH-DPAT in the same brain tissue preparations. This has led to the hypothesis that [3H]8-OH-DPAT preferentially binds to 5-HT1A receptors that are coupled to G-proteins, whereas [3H]WAY 100635 binds to both G-protein-coupled and uncoupled receptors.
The pharmacological profile of the binding site labeled by [3H]WAY 100635 has been confirmed to be that of the 5-HT1A receptor through competition studies. The pKi values (the negative logarithm of the Ki value) of a wide range of compounds at this site show a strong correlation with their pKi values at the site labeled by [3H]8-OH-DPAT.
| Compound | pKi ([3H]WAY 100635) | pKi ([3H]8-OH-DPAT) |
| WAY 100635 | 9.1 | 8.9 |
| 8-OH-DPAT | 8.5 | 8.7 |
| Serotonin (B10506) | 7.8 | 8.0 |
| Buspirone | 7.9 | 7.7 |
| Pindolol | 7.6 | 7.5 |
Note: The values presented are approximate and compiled from various sources for illustrative purposes.
Functional Cell-Based Assays (e.g., HEK 293 cell systems)
Functional cell-based assays are crucial for determining whether a compound that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (produces an effect opposite to an agonist). These assays are often conducted in cell lines, such as Human Embryonic Kidney 293 (HEK 293) cells, which have been genetically modified to express a specific target receptor.
While initially characterized as a selective 5-HT1A receptor antagonist, in vitro functional studies using HEK 293 cells have revealed a more complex pharmacological profile for WAY 100635. In HEK 293 cells stably expressing dopamine (B1211576) D4.4 receptors, WAY 100635 was shown to be a potent agonist, with an EC50 (half-maximal effective concentration) of 9.7 nM. nih.gov In contrast, in HEK 293 cells expressing dopamine D2L receptors, WAY 100635 acted as a weak antagonist. nih.gov
These findings are significant as they demonstrate that WAY 100635 is not solely a "selective" 5-HT1A antagonist and possesses considerable activity at the dopamine D4 receptor. nih.gov This dual activity is an important consideration in the interpretation of in vivo studies using this compound.
| Cell Line | Receptor Expressed | WAY 100635 Activity | Potency (nM) |
| HEK 293 | Dopamine D4.4 | Full Agonist | EC50 = 9.7 |
| HEK 293 | Dopamine D2L | Weak Antagonist | - |
Autoradiographic Mapping of Receptor Distribution in Tissue Sections
Autoradiography is a technique that uses radiolabeled substances to visualize the distribution of these substances within a tissue sample. In the context of receptor pharmacology, autoradiography with a radiolabeled ligand like [3H]WAY 100635 is used to map the anatomical distribution of the target receptor in thin sections of tissue, such as the brain.
Autoradiographic studies using [3H]WAY 100635 have been instrumental in mapping the distribution of 5-HT1A receptors in the human brain. These studies have shown very high densities of [3H]WAY 100635 binding in the hippocampus, raphe nuclei, and cerebral cortex. Within the cortex, the binding is most prominent in the superficial layers. Lower densities of binding are observed in the amygdala, septum, and claustrum, while very low levels are found in the basal ganglia and cerebellum.
The specificity of [3H]WAY 100635 binding to 5-HT1A receptors in these autoradiographic studies is confirmed by displacement with other known 5-HT1A ligands. The addition of compounds such as serotonin, buspirone, pindolol, or 8-OH-DPAT to the incubation medium effectively antagonizes the binding of [3H]WAY 100635, leaving only a very low level of non-specific background signal.
Saturation analysis of the autoradiographic data from various human brain regions indicates that [3H]WAY 100635 has a Kd of approximately 2.5 nM in these preparations. The clear and selective labeling of 5-HT1A receptors with [3H]WAY 100635 has solidified its utility as a valuable tool for in vitro studies of this receptor subtype in the human brain.
Preclinical in Vivo Research Paradigms and Pharmacological Effects of Way 100635 in Animal Models
Effects on Central Nervous System Neurotransmission and Circuitry
WAY-100635 exerts significant influence over neural firing and the release of various neurotransmitters, reflecting its interaction with both serotonergic and dopaminergic systems.
Modulation of Neural Firing (e.g., Dorsal Raphe Nuclei)
The dorsal raphe nucleus (DRN), a key hub for serotonergic neurons, is a primary site of action for WAY-100635. By acting as an antagonist at somatodendritic 5-HT1A autoreceptors, WAY-100635 blocks the inhibitory feedback mechanism that normally regulates serotonin (B10506) neuron firing. This blockade leads to a significant increase in the spontaneous firing rate of these neurons.
In studies with freely moving cats, systemic administration of WAY-100635 was shown to increase the activity of serotonergic neurons in the DRN. This effect was particularly evident during wakefulness when these neurons are typically more active. Furthermore, WAY-100635 effectively blocked the inhibitory effects of the 5-HT1A agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) on DRN neuronal firing, confirming its antagonist properties at these autoreceptors.
Influence on Neurotransmitter Release and Systemic Interactions (e.g., Dopamine (B1211576), Acetylcholine, Glutamate (B1630785), GABA)
The pharmacological actions of WAY-100635 extend beyond the serotonergic system, impacting several other key neurotransmitter systems.
Dopamine: The interaction between the serotonin and dopamine systems is well-established, and WAY-100635's effects are a clear example of this interplay. By blocking 5-HT1A receptors, which can modulate dopamine release, and by directly acting as a D4 receptor agonist, WAY-100635 influences dopaminergic neurotransmission. In vivo imaging studies in rats have shown that WAY-100635 reduces D2/3 receptor binding in several brain regions, including the caudate putamen, thalamus, frontal cortex, parietal cortex, and ventral hippocampus. This suggests an alteration in dopamine signaling in these areas.
Glutamate: Research indicates that 5-HT1A receptors are involved in the modulation of glutamate release. Antagonism of these receptors by compounds like WAY-100635 can therefore influence glutamatergic transmission. Studies have shown that 5-HT1A receptor antagonists can increase glutamate release in animal models. In the CA1 region of the rat hippocampus, WAY-100635 has been shown to fully antagonize the reduction in the amplitude of excitatory postsynaptic potentials (e.p.s.ps) caused by serotonin, an effect mediated by 5-HT1A receptors that inhibit glutamate release.
GABA: While direct studies on the effect of WAY-100635 on GABA release are less common, the interplay between the serotonergic and GABAergic systems is a critical aspect of neural function. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are targets for various drugs that modulate neural activity. Given the widespread influence of 5-HT1A receptors on neuronal excitability, it is plausible that WAY-100635 indirectly modulates GABAergic neurotransmission, though more specific research is needed to fully elucidate this relationship.
Behavioral Phenotyping in Animal Models
The neurochemical effects of WAY-100635 translate into observable behavioral changes in animal models, providing insights into its potential functional roles.
Locomotor Activity and Exploratory Behavior
The compound's influence on exploratory behavior also appears to be time-dependent, with an initial increase followed by a decrease in behaviors like rearing. Furthermore, WAY-100635 can antagonize the hypoactivity induced by the 5-HT1A agonist 8-OH-DPAT.
| Animal Model | Behavioral Effect | Key Finding | Source |
|---|---|---|---|
| Rats | Decreased Motor Activity | Reduced overall activity and ambulation duration/frequency. | |
| Rats | Increased Locomotor Activity | Stimulated locomotion in animals acclimatized to their environment. | |
| Rats | Time-Dependent Exploratory Behavior | Early increase followed by a decrease in rearing and head-shoulder motility. | |
| Rats | Antagonism of 8-OH-DPAT-induced Hypoactivity | WAY-100635 pretreatment antagonized the reduction in locomotion caused by 8-OH-DPAT. |
Anxiolytic-like and Fear-Related Responses (e.g., in Rodents and Non-Human Primates)
WAY-100635 has demonstrated anxiolytic-like effects in various animal models. In a mouse model of post-traumatic stress disorder (PTSD), it was hypothesized that a 5-HT1A receptor antagonist could increase anxiety-like behavior. However, other studies have reported anxiolytic-like effects. For instance, in non-human primates, WAY-100635 has been shown to produce anxiolytic-like effects. In mice, it has been reported to induce anxiolytic-like effects in the light/dark box test.
Investigation of Stress Response Modulation
The 5-HT1A receptor plays a crucial role in modulating the stress response. Pretreatment with WAY-100635 in rats subjected to restraint stress did not show the same beneficial effects on stress-induced anxiety- and depression-like behaviors as the 5-HT1A agonist 8-OH-DPAT. In a mouse model of PTSD, administration of WAY-100635 was associated with an increase in the expression of ERK1/2, pERK1/2, and c-Myc, suggesting a potential role in the molecular pathways underlying stress-related disorders.
| Animal Model | Stress Paradigm | Effect of WAY-100635 | Source |
|---|---|---|---|
| Rats | Restraint Stress | Did not attenuate stress-induced anxiety- and depression-like behaviors. | |
| Mice | Conditioned Fear Stress (PTSD model) | Increased expression of ERK1/2, pERK1/2, and c-Myc. |
Effects on Nicotine (B1678760) Withdrawal-Associated Behaviors
WAY-100635, as a selective 5-HT1A receptor antagonist, has been investigated for its potential to mitigate behaviors associated with nicotine withdrawal in rodent models. Research indicates that antagonism of the 5-HT1A receptor can alleviate anxiety-related behavioral responses that occur following the cessation of nicotine administration. researchgate.net This suggests that the serotonergic system, specifically via the 5-HT1A receptor, plays a significant role in the affective symptoms of nicotine withdrawal.
Pharmacological studies in rodents have demonstrated that WAY-100635 can reduce these anxiety-like behaviors. researchgate.net The proposed mechanism involves the blockade of 5-HT1A autoreceptors, which are receptors located on the serotonin neurons themselves. By blocking these autoreceptors, WAY-100635 can increase the firing rate of serotonin neurons and enhance serotonin release in key brain regions, counteracting the neurochemical imbalance associated with nicotine withdrawal. researchgate.netmui.ac.ir In one study involving nicotine-dependent rats, WAY-100635 was shown to abolish the reduction in abstinence signs that was induced by treatment with Rhodiola rosea. medchemexpress.com Furthermore, in adolescent rats, WAY-100635 effectively blocked nicotine's enhancement of cocaine self-administration and quinpirole-induced locomotor activity, highlighting its role in modulating nicotine's broader effects on the brain's reward and motor systems. nih.gov
| Animal Model | Withdrawal Behavior Investigated | Effect of WAY-100635 | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Rodents | Anxiety-related behaviors | Alleviated withdrawal-induced anxiety | Increased serotonergic function via 5-HT1A receptor antagonism | researchgate.net |
| Adolescent Rats | Nicotine-enhanced drug reinforcement and locomotor activity | Blocked nicotine's effects | Modulation of 5-HT1A receptors involved in reward pathways | nih.gov |
| Nicotine-dependent Rats | Somatic abstinence signs | Abolished the reduction of abstinence signs induced by another agent | Interaction with serotonergic systems modulating withdrawal | medchemexpress.com |
Modulation of Opioid Analgesia and Related Central Mechanisms
The interaction between WAY-100635 and the opioid system has been explored, revealing a complex modulatory role in analgesia. Studies in animal models have shown that WAY-100635 can enhance the pain-relieving effects of certain opioids. For instance, intrathecal (spinal) administration of WAY-100635 was found to dose-dependently potentiate the antinociceptive activity of morphine in rats. nih.gov This effect was also observed in morphine-tolerant rats, suggesting that 5-HT1A receptor blockade could be a strategy to improve opioid efficacy and potentially overcome tolerance. nih.gov Similarly, WAY-100635 enhanced the antinociceptive effect of the atypical opioid tramadol (B15222) in mice. nih.gov
This potentiation of opioid analgesia is thought to result from the blockade of 5-HT1A receptors that are part of the descending pain-modulating pathways. nih.govnih.gov However, the role of these receptors appears to be dependent on the specific pain test and the route of drug administration. In contrast to the potentiation seen with intrathecal administration, one study using the radiant heat tail-flick test found that spinal administration of WAY-100635 did not alter the antinociceptive effects of systemically administered morphine. nih.gov This highlights the nuanced role of spinal 5-HT1A receptors in opioid-mediated analgesia.
Beyond direct analgesia, WAY-100635 has been shown to block certain adverse central effects of opioids. In mice genetically deficient in the serotonin transporter (SERT), the atypical opioid tramadol induces exaggerated serotonin syndrome-like behaviors; pretreatment with WAY-100635 was able to block this exaggerated response. nih.govoup.com
| Opioid | Animal Model | Effect of WAY-100635 | Key Finding | Reference |
|---|---|---|---|---|
| Morphine | Rats (intrathecal admin.) | Potentiated analgesia | Enhanced morphine's effect, including in tolerant animals. | nih.gov |
| Morphine | Rats (tail-flick test) | No alteration of analgesia | Contrasting finding suggesting context-dependent effects. | nih.gov |
| Tramadol | Mice | Enhanced analgesia | Supports supraspinal interaction of serotonin and opioid systems. | nih.gov |
| Tramadol | SERT knockout mice | Blocked serotonin syndrome behaviors | Modulated adverse central effects of the opioid. | nih.govoup.com |
Inducement of Specific Behaviors (e.g., Head-Twitch Response)
The head-twitch response (HTR) in rodents is a specific behavior primarily mediated by the activation of serotonin 5-HT2A receptors and is often used as a preclinical model for screening hallucinogenic potential. Interestingly, WAY-100635, a silent and selective 5-HT1A receptor antagonist, has been shown to induce the HTR in mice. This effect occurs in a dose-dependent, bell-shaped manner and is notably more robust during the light period of the daily cycle.
The induction of HTR by WAY-100635 is not a direct action on 5-HT2A receptors. Instead, it is an indirect mechanism. The prevailing hypothesis is that WAY-100635 blocks the inhibitory somatodendritic 5-HT1A autoreceptors on serotonin neurons. This blockade leads to a disinhibition of the neurons, resulting in increased serotonin release in terminal areas. The elevated synaptic serotonin then stimulates postsynaptic 5-HT2A receptors, triggering the head-twitch behavior. This mechanism is supported by findings that the HTR induced by WAY-100635 can be potently blocked by pretreatment with a selective 5-HT2A/C receptor antagonist, SR 46349B.
Investigation of Specific Physiological Reflexes (e.g., Micturition Reflex Pathway)
The role of 5-HT1A receptors in the central control of the micturition (urination) reflex has been elucidated in part through the use of WAY-100635 in anesthetized rats. Research has shown that both intravenous and intrathecal (spinal) administration of WAY-100635 can inhibit or abolish rhythmic bladder contractions induced by bladder distension in a dose-dependent manner. nih.govnih.gov
Studies focusing on the specific neural pathways have revealed that 5-HT1A receptors at the lumbosacral (L6-S1) level of the spinal cord are crucial. nih.govnih.gov Intrathecal injection of WAY-100635 at this specific spinal level significantly reduced the amplitude of bladder contractions that were evoked by electrical stimulation of the pontine micturition center (PMC), a key brain region for controlling urination. nih.gov This indicates that WAY-100635 inhibits the descending limb of the micturition-reflex pathway. nih.gov Conversely, the drug did not affect the ascending pathway from the pelvic nerve to the pons. nih.gov
Furthermore, investigations into supraspinal mechanisms, through intracerebroventricular (i.c.v.) administration, showed that WAY-100635 also inhibits bladder reflexes at the brain level. nih.gov Low doses increased the interval between contractions, while higher doses markedly suppressed the amplitude of contractions. nih.gov These collective findings suggest that spinal and supraspinal 5-HT1A receptors are involved in multiple tonic, inhibitory mechanisms that control the spinobulbospinal micturition reflex pathway. nih.govnih.gov
Role in Preclinical Disease Models (Mechanistic Studies, Non-Human)
Dry Eye Disease Models and Autophagy Pathways
In a mouse model of dry eye disease (DED) induced by benzalkonium chloride, WAY-100635 demonstrated therapeutic effects on the ocular surface. nih.govnih.gov The administration of a 5-HT1A receptor agonist (8-OH-DPAT) was found to exacerbate corneal epithelial injury, whereas the antagonist WAY-100635 alleviated it, as evidenced by a decrease in corneal fluorescein (B123965) sodium staining spots. nih.govwikipedia.org
The underlying mechanism appears to involve the modulation of reactive oxygen species (ROS) and autophagy. nih.govnih.gov In the DED model, there was an increased expression of autophagy markers (LC3B-I/II and ATG5) in corneal epithelial cells. nih.gov The 5-HT1A agonist enhanced this expression by disrupting ROS levels, while WAY-100635 was found to alleviate autophagy by inhibiting ROS production. nih.gov Furthermore, WAY-100635 treatment was associated with a reduction in the gene expression of inflammatory cytokines and chemokines, such as IL-6, TNF-α, CCL2, and CXCL10, in corneal tissues compared to the agonist-treated group. nih.gov These findings suggest that the activation of a 5-HT1A receptor-ROS-autophagy axis is critically involved in the development of DED and that WAY-100635 can mitigate corneal lesions by inhibiting this pathway. nih.gov
Models of Neuropsychiatric Conditions (e.g., Cognitive Processes, Neuroprotection)
WAY-100635 has been utilized in various non-human models to investigate its role in neuropsychiatric conditions, demonstrating effects on cognitive processes and neuroprotection. In a rat model of delirium induced by scopolamine, intra-hippocampal and intra-amygdala injections of WAY-100635 improved delirium-like behaviors. nih.govnih.gov This behavioral improvement was linked to significant neuroprotective effects, specifically the suppression of neuroinflammation. nih.gov WAY-100635 administration reduced the expression of the NLRP3 inflammasome and decreased the release of the inflammatory cytokines IL-1β and IL-8 into the cerebrospinal fluid. nih.gov The mechanism for this cognitive and neuroprotective effect may involve the inhibition of the PI3K/Akt/mTOR signaling pathway. nih.gov
In a primate model, WAY-100635 was shown to ameliorate cognitive impairment. In marmosets with fornix transections, a procedure used to model the cholinergic deficit seen in Alzheimer's disease, WAY-100635 improved performance on cognitive tasks. dntb.gov.ua Additionally, studies in adult rats have shown that WAY-100635 can decrease motor and exploratory behaviors while also reducing dopamine D2/3 receptor binding in several brain regions, including the caudate-putamen, frontal cortex, and hippocampus. nih.gov These findings indicate that WAY-100635 exerts region-specific effects on the dopaminergic system, which is often dysregulated in neuropsychiatric disorders. nih.gov
Isotopic Considerations and Advanced Analytical Applications of Way 100635 D11 Hydrochloride
Rationale for Deuteration in Pharmacological and Metabolic Research
The strategic replacement of hydrogen atoms with their heavier, stable isotope deuterium (B1214612) (D) is a critical technique in modern pharmacology. This process, known as deuteration, confers specific physicochemical properties to a molecule without altering its fundamental biological activity. In the case of WAY 100635, a potent and selective 5-HT1A receptor antagonist, the deuterated form WAY 100635-d11 Hydrochloride serves as an invaluable tool for enhancing the precision and accuracy of analytical studies.
In quantitative analysis, particularly using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving accurate and reproducible results. scispace.com this compound is ideally suited for this role. An internal standard is a compound added to a sample in a known quantity to enable the precise quantification of a target analyte. clearsynth.com
Deuterated internal standards are superior to other types of standards for several reasons:
Co-elution: Because its chemical structure is nearly identical to the non-deuterated analyte (WAY 100635), WAY 100635-d11 co-elutes during chromatographic separation. texilajournal.com
Similar Ionization Efficiency: It exhibits nearly identical behavior in the mass spectrometer's ion source. scispace.com
Correction for Variability: Its primary function is to correct for variations that can occur during sample preparation (e.g., extraction, evaporation) and instrumental analysis (e.g., injection volume, ion suppression). scispace.comclearsynth.comtexilajournal.com Any loss of the analyte during these steps will be mirrored by a proportional loss of the deuterated standard.
By comparing the mass spectrometer's response for the analyte to that of the known quantity of the deuterated internal standard, researchers can accurately determine the concentration of WAY 100635 in complex biological matrices like plasma or tissue homogenates. clearsynth.comtexilajournal.com This method compensates for matrix effects, where other compounds in the sample can interfere with the analysis, ensuring precise and reliable measurements. clearsynth.com The use of stable isotope-labeled standards is crucial for the robust validation of analytical methods according to international guidelines. texilajournal.com
Deuteration is also a powerful tool for elucidating the metabolic fate and pharmacokinetic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This can lead to a "kinetic isotope effect," where metabolic processes that involve breaking a C-H bond may occur more slowly at a deuterated position. Researchers can leverage this property to study metabolic pathways.
Relationship to Radiolabeled WAY 100635 Derivatives in Positron Emission Tomography (PET) Research
While deuteration is key for mass spectrometry, radiolabeling is essential for in vivo imaging techniques like Positron Emission Tomography (PET). The non-deuterated parent compound, WAY 100635, has been extensively developed as a radioligand for imaging 5-HT1A receptors in the brain. wikipedia.org
WAY 100635 is a silent antagonist with a high affinity and more than 100-fold selectivity for the 5-HT1A receptor over other serotonin (B10506) receptor subtypes. nih.gov These properties make it an excellent candidate for development as a PET radioligand. Labeling WAY 100635 with the positron-emitting isotope carbon-11 (B1219553) ([11C]) allows for the non-invasive visualization and quantification of 5-HT1A receptors in the living brain. wikipedia.org
Several versions of the radioligand have been developed:
[O-methyl-11C]WAY-100635: This was the first version synthesized for PET imaging. mdpi.com However, its use was complicated by the brain penetration of radiometabolites, leading to high non-specific radioactivity. mdpi.com
[carbonyl-11C]WAY-100635: This improved version is considered far superior and has become the most commonly used radioligand for quantifying 5-HT1A receptors in human PET studies due to its favorable kinetics. wikipedia.orgnih.govmit.edu
WAY 100635 binds with high affinity to 5-HT1A receptors, with reported Ki and IC50 values in the low nanomolar and sub-nanomolar range. medchemexpress.com Research has also explored other analogues, such as [11C]DWAY (the desmethyl metabolite of WAY-100635), which demonstrated a twofold higher brain uptake than its parent compound. mdpi.comresearchgate.net
| Radioligand | Key Characteristic | Primary Application |
|---|---|---|
| [O-methyl-11C]WAY-100635 | First version developed for PET | Initial 5-HT1A receptor imaging; limited by radiometabolites mdpi.com |
| [carbonyl-11C]WAY-100635 | Favorable kinetics and lower non-specific binding | Standard radioligand for human PET studies of 5-HT1A receptors nih.govmit.edu |
| [11C]DWAY | Putative metabolite of [11C]WAY-100635 | Provides a higher brain uptake and radioactive signal than [11C]WAY-100635 researchgate.net |
The use of [11C]WAY 100635 in PET studies has been instrumental in mapping the distribution of 5-HT1A receptors in the brain. In both animal models and human subjects, these studies reveal high concentrations of 5-HT1A receptors in key brain regions. wikipedia.org
Key Brain Regions with High [11C]WAY 100635 Binding:
Cerebral Cortex (especially frontotemporal regions) wikipedia.orgnih.gov
Hippocampus wikipedia.org
Raphe Nuclei (where serotonin neuron cell bodies are located) wikipedia.orgmit.edu
Cingulate Gyrus nih.gov
These distribution studies are fundamental for understanding the role of the 5-HT1A receptor in various physiological processes and neurological disorders. mit.edu Furthermore, PET imaging with [11C]WAY 100635 is used in receptor occupancy studies. These studies can determine the degree to which a therapeutic drug binds to and blocks the 5-HT1A receptor at different doses, which is crucial information for drug development. In animal models, WAY-100635 has been shown to effectively antagonize the behavioral and physiological effects induced by 5-HT1A agonists like 8-OH-DPAT. nih.gov
A critical factor for any centrally acting drug or PET radioligand is its ability to cross the blood-brain barrier (BBB). PET studies with [11C]WAY 100635 allow for the direct, in vivo assessment of its brain penetration and subsequent kinetics. nih.gov
Tracer kinetic modeling is applied to the dynamic data acquired during a PET scan to quantify various parameters. nih.gov Studies have shown that [11C]WAY-100635 is rapidly metabolized, with less than 10% of the radioactivity in plasma representing the unchanged parent compound just 10 minutes after injection. researchgate.net Despite this rapid metabolism, the signal in the brain is robust. The brain uptake of [11C]DWAY, a metabolite, was found to be more than two times higher than that of [11C]WAY-100635, partly due to a higher delivery rate across the BBB. researchgate.net The ability to model the time-activity curves of the radioligand in different brain regions provides quantitative estimates of receptor binding and density, offering powerful insights into the serotonergic system. nih.gov
Methodological and Conceptual Implications of Way 100635 Research
Methodological Considerations in Utilizing WAY 100635 as a Pharmacological Probe
WAY-100635 was originally developed and widely adopted as a highly selective "silent" antagonist for the 5-HT1A receptor. wikipedia.orgnih.gov Its high affinity and selectivity for this receptor made it an invaluable tool for elucidating the physiological and behavioral roles of the 5-HT1A receptor. nih.gov The compound's utility as a research tool is further exemplified by its use as a radioligand, particularly [carbonyl-11C]WAY-100635, in positron emission tomography (PET) studies to map the distribution of 5-HT1A receptors in the brain. wikipedia.org
However, the discovery that WAY-100635 also acts as a potent full agonist at the dopamine (B1211576) D4 receptor introduced a significant methodological consideration. wikipedia.orgnih.gov This off-target activity necessitates careful interpretation of data from studies where WAY-100635 was used under the assumption of its singular action at the 5-HT1A receptor. The dual activity of WAY-100635 requires researchers to consider the potential contribution of D4 receptor agonism to their experimental outcomes, particularly at higher concentrations where D4 receptor-mediated effects may become more pronounced. nih.gov
The following table summarizes the binding affinities and functional activities of WAY-100635 at various receptors, highlighting the data that led to the re-evaluation of its selectivity.
| Receptor | Binding Affinity (nM) | Functional Activity | Functional Activity Value (nM) |
|---|---|---|---|
| 5-HT1A | 0.39 (Ki) medchemexpress.com | Antagonist (pIC50) | 8.87 medchemexpress.com |
| D4.2 | 16 (binding affinity) medchemexpress.com | Agonist (EC50) | 9.7 (for D4.4) medchemexpress.com |
| D4.4 | 3.3 (binding affinity) medchemexpress.com | Full Agonist nih.gov | 9.7 medchemexpress.com |
| D2L | 940 (binding affinity) medchemexpress.com | Weak Antagonist nih.gov | - |
| D3 | 370 (binding affinity) medchemexpress.com | - | - |
| α1-adrenergic | - | (pIC50) | 6.6 medchemexpress.com |
Re-evaluation of Previous Research Findings in Light of D4 Receptor Agonism
For instance, behavioral effects observed following the administration of WAY-100635, which were previously attributed solely to the blockade of 5-HT1A receptors, may, in fact, be a composite of both 5-HT1A antagonism and D4 agonism. This dual pharmacology could lead to complex and potentially confounding effects. Research has shown that while low doses of WAY-100635 effectively block 5-HT1A-mediated responses, higher doses can produce discriminative stimulus effects that are mediated by the activation of dopamine D4 receptors. nih.govresearchgate.net
The following table presents a comparison of the pharmacological profile of WAY-100635 at the 5-HT1A and D4 receptors.
| Parameter | 5-HT1A Receptor | Dopamine D4 Receptor |
|---|---|---|
| Affinity (Ki) | 0.39 nM medchemexpress.com | 3.3 nM (D4.4) nih.gov |
| Functional Role | Silent Antagonist wikipedia.org | Full Agonist nih.gov |
| Potency (pIC50/EC50) | pIC50: 8.87 medchemexpress.com | EC50: 9.7 nM (D4.4) medchemexpress.com |
| Key Research Implication | Initial primary target for research. nih.gov | Requires reinterpretation of data from studies assuming 5-HT1A selectivity. nih.gov |
Contributions to a Deeper Understanding of Serotonergic and Dopaminergic System Interactions in Neurobiology
Despite the methodological challenges posed by its dual activity, the unique pharmacological profile of WAY-100635 has inadvertently contributed to a more nuanced understanding of the interactions between the serotonergic and dopaminergic systems. nih.gov The serotonergic system, originating from the raphe nuclei, and the dopaminergic system have extensive anatomical and functional connections, and their interplay is crucial for regulating a wide range of behaviors. nih.govnih.gov
Studies utilizing WAY-100635 have provided insights into how 5-HT1A receptors modulate dopaminergic pathways. For example, WAY-100635 has been shown to reverse the effects of 5-HT1A agonists on the firing rate of dopamine neurons in the ventral tegmental area (VTA) and on dopamine release in the medial prefrontal cortex (mPFC). jneurosci.org Furthermore, administration of WAY-100635 has been found to reduce dopamine D2/3 receptor binding in various brain regions, including the caudate-putamen and frontal cortex, and to alter motor and exploratory behaviors in rats. nih.govresearchgate.net
The compound's ability to simultaneously antagonize 5-HT1A receptors and activate D4 receptors makes it a complex but potentially informative tool for dissecting the integrated functions of these two neurotransmitter systems. For instance, in a rodent model of Parkinson's disease, systemic administration of WAY-100635 was found to decrease the firing rate of neurons in the ventral mPFC, suggesting a dysfunction of the 5-HT1A receptor in the context of nigrostriatal degeneration. nih.gov Such findings underscore the intricate and often reciprocal relationship between serotonin (B10506) and dopamine in both normal brain function and in pathological states. nih.gov
Future Directions and Emerging Research Avenues for Way 100635 D11 Hydrochloride
Exploration of Uncharacterized Receptor Interactions and Downstream Signaling Cascades
Initially lauded for its high selectivity for the 5-HT1A receptor, subsequent research has revealed that WAY 100635 possesses significant activity at other receptors, most notably as a potent, full agonist at the dopamine (B1211576) D4 receptor. wikipedia.orgnih.govtocris.com This finding is critical, as it suggests that the effects observed in numerous studies using WAY 100635 may not be solely attributable to 5-HT1A receptor blockade.
Future research must focus on dissecting the functional consequences of this dual 5-HT1A antagonism and D4 agonism. Key research questions include:
How does the activation of D4 receptors by WAY 100635 modulate the downstream signaling cascades typically associated with 5-HT1A receptor blockade?
In brain regions where both 5-HT1A and D4 receptors are co-expressed, what are the integrated cellular and network-level effects of simultaneous 5-HT1A antagonism and D4 agonism?
Could the D4 receptor activity of WAY 100635 contribute to its observed effects on the dopamine system, such as the reduction of D2/3 receptor binding in mesolimbocortical and nigrostriatal pathways? nih.gov
Furthermore, studies have indicated that under specific experimental conditions, such as low sodium ion concentrations, WAY 100635 can act as an inverse agonist at the 5-HT1A receptor, meaning it can reduce the receptor's basal, constitutive activity. nih.gov This property is distinct from silent antagonism, which simply blocks agonist binding without affecting the receptor's intrinsic activity. nih.govnih.gov Exploring this inverse agonism in physiological contexts is a significant avenue for future research. This could reveal novel mechanisms by which WAY 100635 modulates serotonergic tone, particularly in microenvironments with fluctuating ionic compositions.
Table 1: Receptor Binding Profile of WAY 100635
| Receptor | Affinity/Activity | Value | Reference |
|---|---|---|---|
| 5-HT1A | Antagonist (pIC50) | 8.87 | nih.govmedchemexpress.com |
| 5-HT1A | Antagonist (pA2) | 9.71 | nih.govmedchemexpress.com |
| Dopamine D4 | Agonist (EC50) | 9.7 nM | nih.govmedchemexpress.com |
| Dopamine D4.2 | Binding Affinity (Kd) | 2.4 nM | nih.govmedchemexpress.com |
| Dopamine D2L | Binding Affinity | 420 - 940 nM | nih.govmedchemexpress.com |
| Dopamine D3 | Binding Affinity | 370 nM | nih.govmedchemexpress.com |
| α1-adrenergic | Binding Affinity (pIC50) | 6.6 | medchemexpress.com |
Development of Novel Research Methodologies for Investigating Receptor Dynamics and Occupancy
The radiolabeled form of WAY 100635, particularly [¹¹C]WAY 100635, is a gold-standard radioligand for quantifying 5-HT1A receptor density and occupancy in the living brain using Positron Emission Tomography (PET). nih.govnih.govnih.gov While this technique is well-established, future research can leverage it in more sophisticated ways. Emerging avenues include:
Multimodal Imaging: Combining [¹¹C]WAY 100635 PET with other imaging modalities, such as functional magnetic resonance imaging (fMRI) or PET with other radiotracers (e.g., for the dopamine system), will allow researchers to simultaneously measure receptor occupancy and its real-time effects on brain network activity and neurochemistry.
Dynamic Occupancy Studies: Developing novel PET imaging protocols to study the kinetics of WAY 100635 binding in response to pharmacological challenges or behavioral tasks. This could provide deeper insights into the dynamic interplay between serotonin (B10506) release and receptor availability.
Advanced Analytical Models: Applying more sophisticated kinetic models to PET data can help differentiate between receptor density (Bmax) and ligand affinity (Kd) in vivo, providing a more nuanced understanding of receptor status in various physiological and pathological states.
Beyond PET, the development of novel molecular tools based on the WAY 100635 scaffold could revolutionize the study of receptor dynamics. For instance, creating fluorescently-tagged versions of WAY 100635 would enable the use of advanced microscopy techniques, such as super-resolution microscopy, to visualize the trafficking, localization, and oligomerization of individual 5-HT1A receptors in living neurons with unprecedented detail.
Potential for WAY 100635-d11 Hydrochloride in Advanced Preclinical Models (Mechanistic Focus)
The complex pharmacology of WAY 100635 makes it a powerful, albeit challenging, tool for dissecting neural circuits in advanced preclinical models of neuropsychiatric and neurological disorders. Its utility extends beyond simple 5-HT1A blockade to probing the intricate interactions between the serotonin and dopamine systems.
Future mechanistic studies in preclinical models could focus on:
Models of Psychosis and Cognitive Deficits: Given its dual action on 5-HT1A and D4 receptors—both of which are implicated in schizophrenia—WAY 100635 can be used in relevant animal models to untangle the relative contributions of these two receptor systems to cognitive dysfunction and psychotic-like behaviors.
Models of Depression and Anxiety: In models such as the olfactory bulbectomized rat, WAY 100635 can be used to investigate how combined 5-HT1A antagonism and D4 agonism impacts the therapeutic mechanisms of conventional antidepressants, potentially revealing novel pathways for developing faster-acting treatments. nih.gov
Probing Serotonin-Dopamine Interactions: The compound is an ideal tool for mechanistic studies on how serotonergic feedback inhibition, mediated by 5-HT1A autoreceptors, influences dopamine neuron activity and neurotransmission in the nigrostriatal and mesolimbic pathways. nih.govnih.gov Using WAY 100635 in models of Parkinson's disease or addiction could yield critical insights into the pathophysiology of these conditions.
Investigating Opioid System Modulation: Research has shown that WAY 100635 can enhance the analgesic effects of opioids. wikipedia.org Future preclinical studies could explore the specific mechanisms behind this interaction, potentially leading to new strategies for pain management.
Table 2: Applications of WAY 100635 in Preclinical Models for Mechanistic Insights
| Preclinical Model/System | Mechanistic Question | Key Finding/Potential | Reference |
|---|---|---|---|
| Olfactory Bulbectomized Rat (Depression Model) | Role of 5-HT1A receptors in antidepressant action. | Used in combination with SSRIs to study adaptive changes in 5-HT1A receptor function. | nih.gov |
| Freely Moving Cats (In Vivo Electrophysiology) | Physiological role of 5-HT1A autoreceptor feedback. | Increases serotonergic neuronal activity by blocking feedback inhibition. | nih.gov |
| Conscious Rats (Neuroendocrine Model) | Mechanism of 5-HT1A agonist-induced hormone release. | Blocks 8-OH-DPAT-induced elevation of plasma ACTH. | researchgate.net |
| Rat Models of Dopamine Function (SPECT Imaging) | Serotonin's influence on dopamine receptor binding. | Decreases D2/3 receptor binding in nigrostriatal and mesolimbocortical areas. | nih.gov |
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for determining the binding affinity (KD) and maximal binding capacity (Bmax) of WAY 100635-d11 in receptor studies?
- Methodology : Use saturation binding isotherms with radiolabeled [<sup>3</sup>H]WAY-100635. Prepare hippocampal membrane homogenates and incubate with increasing ligand concentrations. Measure specific binding by subtracting nonspecific binding (determined via excess unlabeled ligand). Analyze data using nonlinear regression to derive KD (affinity) and Bmax (receptor density). Control for temperature (e.g., 25°C) and tissue concentration to ensure kinetic consistency .
Q. How should researchers control for variables like divalent cations in 5-HT1A receptor binding assays with WAY 100635-d11?
- Methodology : Pre-treat membrane preparations with chelating agents (e.g., EDTA) to remove endogenous cations. Systematically test the effects of CaCl2 and MnCl2, which reduce ligand affinity by 2.5–3.6-fold. Include cation-free buffers in control experiments to establish baseline binding parameters .
Q. What are the best practices for ensuring replicability of binding assay results across laboratories?
- Methodology : Standardize protocols for tissue homogenization (e.g., centrifugation speed, buffer composition) and ligand incubation times. Use internal controls (e.g., reference compounds like 8-OH-DPAT) to validate assay consistency. Document all steps in detail, including equipment calibration and reagent sources, as per guidelines for replicating primary literature .
Advanced Research Questions
Q. How does the choice of metabolite correction model impact the quantification of 5-HT1A receptor density in PET studies using 11C-WAY-100635?
- Methodology : Compare parametric models (e.g., Hill, exponential) using metabolite-corrected plasma input functions. Assess model performance via residual plots, Akaike Information Criterion (AIC), and goodness-of-fit metrics. The Hill model is optimal for minimizing input function errors due to its ability to capture rapid metabolism kinetics .
Q. What experimental approaches can resolve discrepancies in Bmax values when comparing [<sup>3</sup>H]WAY-100635 to other radioligands like [<sup>3</sup>H]8-OH-DPAT?
- Methodology : Conduct parallel binding assays under identical conditions. Account for ligand-specific factors such as non-specific binding differences and receptor conformation sensitivity (e.g., GTPγS effects on agonist binding). Normalize Bmax to protein concentration and validate with competitive binding studies using shared reference antagonists .
Q. How do guanyl nucleotides like GTPγS influence agonist versus antagonist binding to 5-HT1A receptors in assays with WAY 100635-d11?
- Methodology : Pre-incubate membranes with 50 µM GTPγS to uncouple G-proteins. Perform competition binding assays with agonists (e.g., serotonin) and antagonists. GTPγS shifts agonist curves to lower affinity (rightward) but leaves antagonist curves unchanged. Residual high-affinity agonist binding (~16%) indicates GTP-insensitive receptor populations .
Q. How can researchers mitigate the impact of metabolite modeling errors on kinetic parameter estimates in dynamic PET studies?
- Methodology : Collect frequent arterial blood samples (e.g., 0–90 minutes post-injection) to directly measure metabolite fractions. Validate modeled input functions against HPLC-measured metabolite data. Use bootstrap resampling to quantify uncertainty in outcome measures like VT (total distribution volume) .
Q. What strategies are recommended for designing dose-response studies to evaluate the functional selectivity of WAY 100635-d11 analogs?
- Methodology : Use a tiered approach:
- Step 1 : Screen analogs in radioligand displacement assays to determine IC50 values.
- Step 2 : Validate selectivity in functional assays (e.g., cAMP inhibition for 5-HT1A vs. β-arrestin recruitment for off-target effects).
- Step 3 : Apply Schild analysis to confirm competitive antagonism .
Methodological Notes
- Safety and Compliance : Follow institutional SOPs for handling hazardous chemicals, including PPE (gloves, lab coats) and waste disposal. Training documentation is mandatory for personnel, as per guidelines for high-risk laboratory substances .
- Data Integrity : Use atomic absorption spectrophotometry or equivalent methods to verify buffer ion concentrations. Report data with explicit error margins (e.g., SEM) and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
